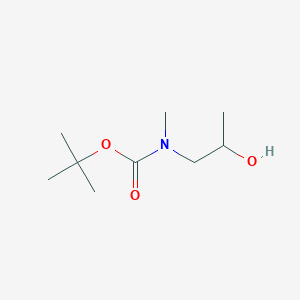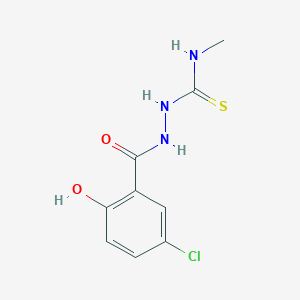![molecular formula C19H25NO3S B2614278 4,6-Dimethyl-3-[(2-methylphenyl)sulfonyl]-2-(pentyloxy)pyridine CAS No. 306978-45-0](/img/structure/B2614278.png)
4,6-Dimethyl-3-[(2-methylphenyl)sulfonyl]-2-(pentyloxy)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,6-Dimethyl-3-[(2-methylphenyl)sulfonyl]-2-(pentyloxy)pyridine, also known as DMMPP, is an organic compound with a wide range of applications in scientific research. It is a colorless, crystalline solid that is soluble in organic solvents and has a melting point of 78-81°C. DMMPP is a versatile compound that has been used in various laboratory experiments, ranging from organic synthesis to biological studies.
Aplicaciones Científicas De Investigación
Synthesis and Properties of Novel Soluble Fluorinated Polyamides
A new diamine containing pyridine and trifluoromethylphenyl groups was synthesized for the preparation of fluorinated polyamides containing pyridine and sulfone moieties. These polymers exhibited high glass transition temperatures, significant thermal stability, and low dielectric constants, making them promising materials for electronic applications. Their solubility in common organic solvents and ability to form strong, flexible films further underscore their utility in advanced material applications (Liu et al., 2013).
Quantum Chemical and Steered Molecular Dynamics Studies
Research on dimethyl(pyridin-2-yl)sulfonium based oximes aimed at reversing the aging process of organophosphorus inhibited acetylcholinesterase (AChE) demonstrates the potential of pyridine-containing sulfonium compounds in medical applications, specifically as reactivators of AChE. This approach could lead to the development of treatments for exposure to organophosphorus compounds (Chandar et al., 2014).
Antimicrobial Applications
The synthesis of novel 2-pyridones containing sulfonamide moieties from dimethyl 4-(methoxymethylene)-2-pentenedioate was expected to exhibit biological activities, such as bactericidal and fungicidal properties. This research indicates the potential use of pyridine derivatives in developing new antimicrobial agents (El-Mariah & Nassar, 2008).
Emissive Metallomesogens Based on Iridium(III) Complexes
The preparation of iridium(III) complexes using anisotropic ligands, including pyridine derivatives, resulted in emissive, liquid-crystalline complexes. These findings highlight the relevance of pyridine-containing compounds in the development of new materials for optoelectronic applications, showcasing their potential in creating innovative emissive materials (Santoro et al., 2011).
Propiedades
IUPAC Name |
4,6-dimethyl-3-(2-methylphenyl)sulfonyl-2-pentoxypyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO3S/c1-5-6-9-12-23-19-18(15(3)13-16(4)20-19)24(21,22)17-11-8-7-10-14(17)2/h7-8,10-11,13H,5-6,9,12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVHZGXOJMMPXRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=C(C(=CC(=N1)C)C)S(=O)(=O)C2=CC=CC=C2C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B2614199.png)
![1-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-3-(3-methylbutyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
![(2-(Pyrimidin-2-ylamino)thiazol-4-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2614201.png)
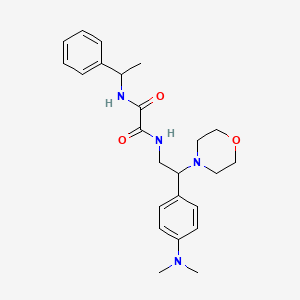
![4-butyl-3-[(4-chlorobenzyl)thio]-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B2614206.png)
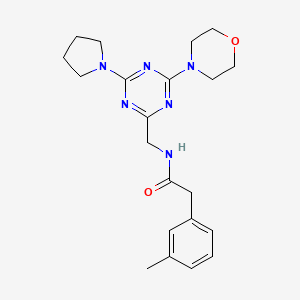

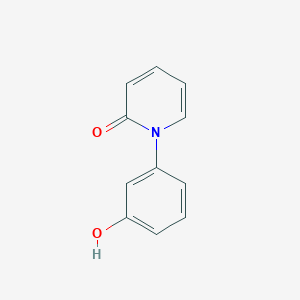
![N-[5-bromo-2-(3-hydroxyquinoxalin-2-yl)phenyl]propanamide](/img/structure/B2614212.png)
![N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-4-piperidin-1-ylsulfonylbenzamide](/img/structure/B2614214.png)
